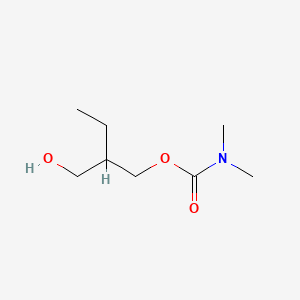
2-(hydroxymethyl)butyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)butyl N,N-dimethylcarbamate is an organic compound with the molecular formula C8H17NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)butyl N,N-dimethylcarbamate typically involves the reaction of 2-(hydroxymethyl)butanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)butyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(formylmethyl)butyl N,N-dimethylcarbamate.
Reduction: Formation of 2-(hydroxymethyl)butylamine.
Substitution: Formation of 2-(chloromethyl)butyl N,N-dimethylcarbamate.
Applications De Recherche Scientifique
2-(hydroxymethyl)butyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)butyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate-based compounds used as pesticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxyethyl N,N-dimethylcarbamate
- 2-(hydroxymethyl)propyl N,N-dimethylcarbamate
- 2-(hydroxymethyl)butyl N,N-diethylcarbamate
Uniqueness
2-(hydroxymethyl)butyl N,N-dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Numéro CAS |
25462-09-3 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-7(5-10)6-12-8(11)9(2)3/h7,10H,4-6H2,1-3H3 |
Clé InChI |
XCLFPNTYTOCKLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


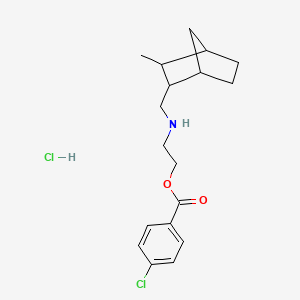
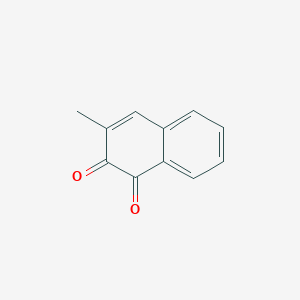
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

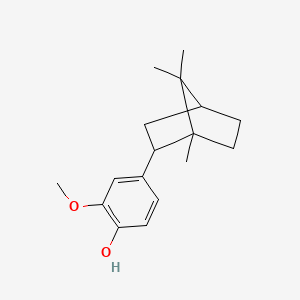



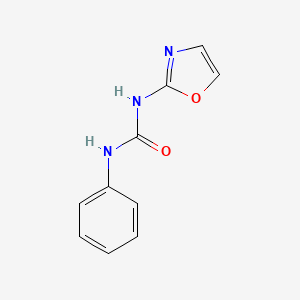
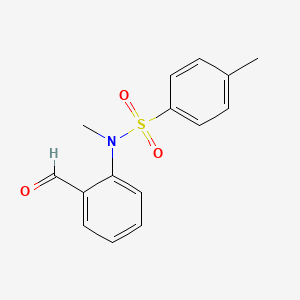
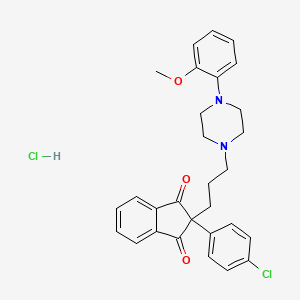
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

